2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Descripción
This compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic N-heterocyclic system known for its pharmacological versatility. At position 2, it bears a 4-ethylphenyl group, while position 5 is substituted with a methyl-linked 1,3-oxazole moiety. The oxazole ring is further functionalized with a 5-methyl group and a 4-(propan-2-yloxy)phenyl substituent. The propan-2-yloxy group may enhance lipophilicity, influencing membrane permeability and target binding .
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-5-20-6-8-21(9-7-20)24-16-26-28(33)31(14-15-32(26)30-24)17-25-19(4)35-27(29-25)22-10-12-23(13-11-22)34-18(2)3/h6-16,18H,5,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWRVRHROAKBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally analogous derivatives, highlighting key differences in substituents, synthesis, and biological activity:
Key Structural and Functional Insights:
Core Heterocycle Differences: The target compound’s pyrazolo[1,5-a]pyrazin-4-one core differs from pyrazolo[1,5-a]pyrimidines () in having a pyrazine ring instead of pyrimidine. This may reduce solubility but enhance rigidity for target binding . Pyrazolo[1,5-a]quinoxalines () exhibit distinct TLR7 antagonism, highlighting how minor core changes drastically alter biological targets .
Substituent Impact :
- The propan-2-yloxy group in the target compound likely improves pharmacokinetics compared to methoxy or chloro groups in analogs () .
- 1,3,4-Oxadiazole () and 1,3-oxazole (target compound) substituents both serve as bioisosteres but may differ in metabolic stability .
Synthesis Strategies :
- The target compound’s synthesis likely follows a three-step protocol involving amide formation and pyrazine ring closure () .
- Functionalization at position 3 (e.g., hydroxymethyl in ) is feasible via electrophilic substitution () .
Mechanistic Divergence: While pyrazolo[1,5-a]pyrimidines () target kinases or cell cycle proteins, pyrazolo[1,5-a]quinoxalines () act on TLR7, underscoring the scaffold’s versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
